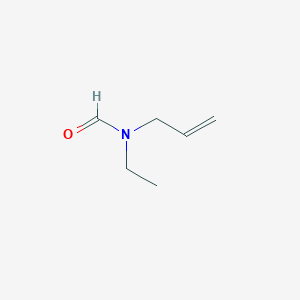![molecular formula C16H26N2O2 B15164351 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol CAS No. 189032-81-3](/img/structure/B15164351.png)
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol is a complex organic compound that features a phenol group substituted with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol typically involves the reaction of a phenol derivative with a piperazine compound. One common method involves the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The phenol and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or piperazine moieties.
科学的研究の応用
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
特性
CAS番号 |
189032-81-3 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC名 |
2-methyl-4-(2-piperazin-1-ylethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H26N2O2/c1-12(2)14-11-15(19)13(3)10-16(14)20-9-8-18-6-4-17-5-7-18/h10-12,17,19H,4-9H2,1-3H3 |
InChIキー |
SJUDFQFELSNMIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


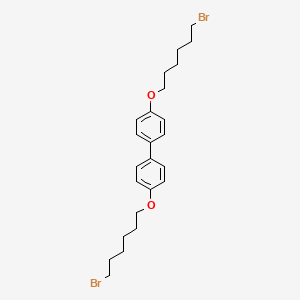
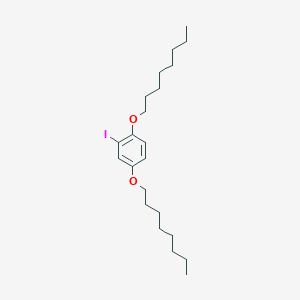
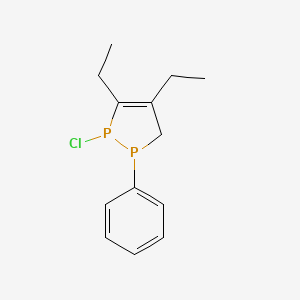
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

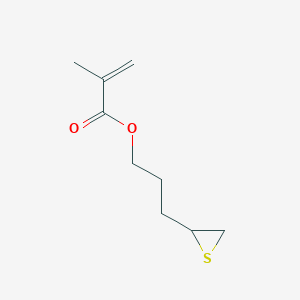
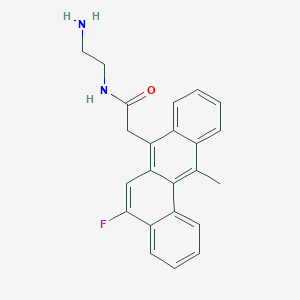
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
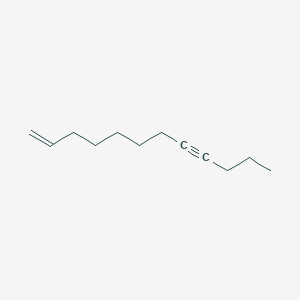
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)


![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
